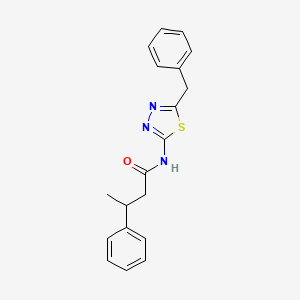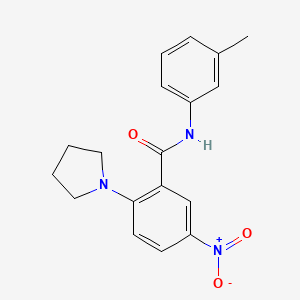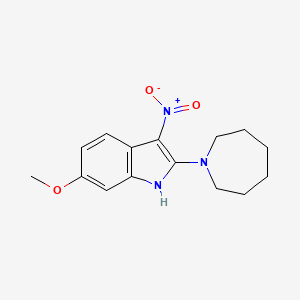![molecular formula C20H22FN3 B4087875 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine](/img/structure/B4087875.png)
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine
Vue d'ensemble
Description
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine, also known as FMMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.
Mécanisme D'action
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine binds to the dopamine transporter with high affinity and inhibits its function. This leads to increased dopamine signaling in the brain, which has been shown to have a number of physiological and behavioral effects.
Biochemical and Physiological Effects:
The increased dopamine signaling resulting from 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine administration has been shown to have a number of physiological and behavioral effects. These include increased locomotor activity, increased heart rate and blood pressure, increased body temperature, and decreased appetite. In addition, 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine has a number of advantages as a research tool. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. In addition, it has been shown to have a number of physiological and behavioral effects, which can be used to study the effects of dopamine on various systems in the body.
However, there are also limitations to the use of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its effects. In addition, it is a potent and selective inhibitor of the dopamine transporter, which means that it may not accurately reflect the effects of dopamine in the brain under normal physiological conditions.
Orientations Futures
There are a number of future directions for research on 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine. One direction is to further study the effects of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine on dopamine signaling in the brain, and to determine how these effects may be related to various physiological and behavioral outcomes. Another direction is to study the effects of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine on other neurotransmitter systems, such as norepinephrine and serotonin. Finally, future research could focus on developing new compounds based on 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine that may have even greater selectivity and potency as dopamine transporter inhibitors.
Conclusion:
In conclusion, 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine is a valuable tool for studying the role of dopamine in the brain. It is a potent and selective inhibitor of the dopamine transporter, and has been shown to have a number of physiological and behavioral effects. While there are limitations to its use in lab experiments, there are also many future directions for research on this compound. By continuing to study 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine, we can gain a better understanding of the role of dopamine in the brain, and develop new treatments for a variety of neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine has been used extensively in scientific research to study the role of dopamine in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Propriétés
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(2,4,6-trimethylphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3/c1-13-8-14(2)19(15(3)9-13)12-22-10-17-11-23-24-20(17)16-4-6-18(21)7-5-16/h4-9,11,22H,10,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMLFDRWMZXHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCC2=C(NN=C2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(2,4,6-trimethylphenyl)methyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4087794.png)

![2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4087810.png)



![1-(4-ethylphenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087833.png)
![N-allyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4087837.png)

![5-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087857.png)

![methyl 6-chloro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylate](/img/structure/B4087864.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide](/img/structure/B4087866.png)
![ethyl 4-({[(6-bromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4087883.png)